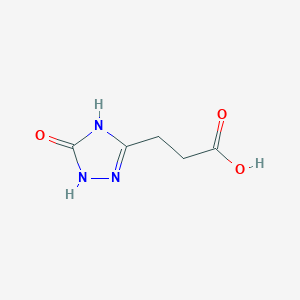

3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVSBJVQCHFZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-05-8 | |

| Record name | 3-(5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine can yield triazole derivatives . Another method involves the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

- The compound exhibits significant antifungal properties, making it a candidate for use in agricultural fungicides. Research has shown that derivatives of triazole compounds can inhibit the growth of various fungal pathogens affecting crops. The mechanism often involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Plant Growth Regulation

- Studies suggest that 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid may act as a plant growth regulator. It can influence physiological processes such as seed germination and root development, potentially enhancing crop yield under stress conditions.

Pharmaceutical Applications

Antimicrobial Properties

- The compound has been investigated for its antimicrobial effects against bacteria and fungi. Its activity is attributed to its ability to interfere with microbial metabolic pathways. This makes it a promising candidate for developing new antibiotics or antifungal agents.

Potential Anticancer Activity

- Preliminary studies indicate that this compound may possess anticancer properties. Research is ongoing to understand its mechanism of action in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Biochemical Research

Enzyme Inhibition Studies

- The compound is being explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like cyclooxygenases or lipoxygenases, which are crucial in inflammatory responses. This could lead to therapeutic applications in treating inflammatory diseases.

Molecular Biology Applications

- In molecular biology, this compound can be used as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University tested the antifungal efficacy of this compound against Fusarium oxysporum, a pathogen known for causing wilt disease in plants. The results demonstrated a significant reduction in fungal growth at concentrations as low as 50 µg/mL.

Case Study 2: Antimicrobial Activity

In a collaborative study involving several institutions, the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Candida albicans. The findings indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For instance, triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Substitution Patterns on the Triazole Ring

- Hydroxy vs. Amino Substituents: Replacement of the 5-hydroxy group with an amino group yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, a compound optimized for scalable synthesis (1–10 mmol) via microwave-assisted methods. The amino derivative exhibits greater nucleophilicity, enabling diverse amide couplings (e.g., 5a–i and 5j–t) with yields up to 58–79% .

- Halogenated Derivatives: Substitution with bromine (e.g., 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid) introduces electrophilic character, enhancing reactivity in cross-coupling reactions. Brominated derivatives are cataloged with CAS numbers (e.g., 933690-20-1) and are structurally validated via crystallography .

Backbone Modifications

- Ester Derivatives: Methyl esters (e.g., methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate) are intermediates in prodrug design, offering improved lipophilicity for cellular uptake .

- Aromatic and Alkyl Side Chains: Compounds like 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid feature bulky aromatic substituents, which may enhance target selectivity in receptor-binding studies .

Functional Comparisons

Commercial and Industrial Relevance

- Purity and Availability :

The hydroxy-triazole compound is available commercially at 97% purity, while brominated and esterified variants are often discontinued or require custom synthesis . - Thermal Stability: Derivatives like 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid exhibit high thermal stability (mp 279.4°C), unlike the more labile hydroxy-triazole parent compound .

Tabulated Comparison of Key Compounds

Biological Activity

Overview

3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid is a triazole derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a five-membered triazole ring with a hydroxy group and a propanoic acid moiety, which contributes to its biological interactions. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One common method includes the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine. These synthetic routes allow for the formation of the triazole ring under controlled conditions, optimizing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis—a crucial component of fungal cell membranes. This mechanism underlies its potential as an antifungal agent.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential application in treating fungal infections. The inhibition of key enzymes involved in fungal metabolism further supports its role as a therapeutic agent .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on several human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives similar to this compound:

- Antifungal Activity : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida albicans and Aspergillus niger, showcasing their potential as antifungal agents in clinical settings .

- Cancer Cell Inhibition : Research involving various human tumor cell lines (e.g., HeLa and HCT116) indicated that compounds within the triazole family could effectively reduce cell viability through apoptosis induction .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| CAS Number | 933747-05-8 |

| Molecular Weight | 157.13 g/mol |

| Boiling Point | Not available |

| Biological Activity | Effect |

|---|---|

| Antifungal | Inhibits growth of Candida and Aspergillus species |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Targets cytochrome P450 enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.